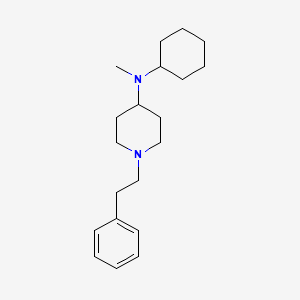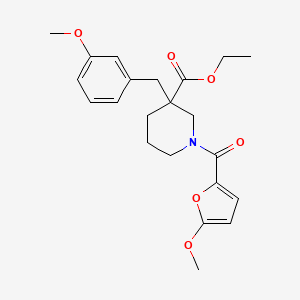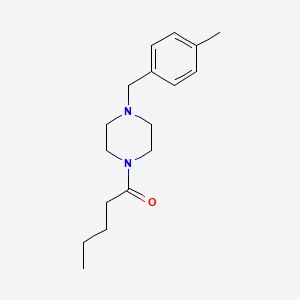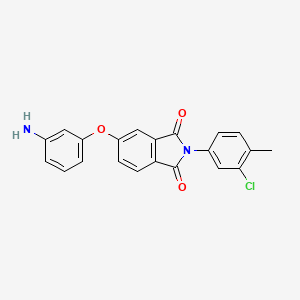![molecular formula C13H20BrFN2 B5082164 (3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5082164.png)
(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBAE or 3-Br-4-F-Bn-DMAEA and has been synthesized using different methods.
作用機序
The mechanism of action of (3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways. This may result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using (3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. It also has potential applications in catalytic reactions and bioimaging. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research of (3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various cancers and other diseases. Another direction is to explore its potential as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, further research can be conducted to optimize the synthesis method of this compound to improve its yield and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
合成法
The synthesis of (3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-bromo-4-fluorobenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl iodide to obtain the final compound.
科学的研究の応用
(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used in various scientific research studies due to its potential applications. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a precursor in the synthesis of fluorescent dyes for bioimaging applications. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
N'-[(3-bromo-4-fluorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrFN2/c1-4-17(8-7-16(2)3)10-11-5-6-13(15)12(14)9-11/h5-6,9H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGMYVZPGOFBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-cyclohexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5082085.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylbenzyl)-N~2~-phenylglycinamide](/img/structure/B5082099.png)
![4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5082102.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[(1-isopropyl-4-piperidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5082127.png)
![N-isopropyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5082140.png)
![[4-oxo-2-thioxo-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5082147.png)
![1-[(8-nitro-5-quinolinyl)amino]-2-propanol](/img/structure/B5082155.png)

![3'-(methylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5082170.png)




